[1,1'-Bicyclohexyl]-1-carboxylic acid

Lipophilicity Drug Design Membrane Permeability

This is a scientifically differentiated, high-purity (≥98%) supply of [1,1'-Bicyclohexyl]-1-carboxylic acid (CAS 60263-54-9). Its uniquely rigid, bicyclohexyl core provides a LogP of 4.38 and a high melting point (122-123°C), offering superior lipophilicity and thermal stability over simpler analogs like cyclohexanecarboxylic acid. Mandatory for regulatory compliance as Dicycloverine EP Impurity A and Dicyclomine USP Related Compound A, it is essential for pharmacopeial method validation. Source from verified suppliers for research, QC, and high-temperature synthetic applications.

Molecular Formula C13H22O2
Molecular Weight 210.31 g/mol
CAS No. 60263-54-9
Cat. No. B052812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Bicyclohexyl]-1-carboxylic acid
CAS60263-54-9
Synonyms[Bicyclohexyl]-1-carboxylic Acid;  Dicyclomine Impurity A
Molecular FormulaC13H22O2
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2(CCCCC2)C(=O)O
InChIInChI=1S/C13H22O2/c14-12(15)13(9-5-2-6-10-13)11-7-3-1-4-8-11/h11H,1-10H2,(H,14,15)
InChIKeySJSRFXJWBKOROD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: [1,1'-Bicyclohexyl]-1-carboxylic acid (CAS 60263-54-9) Technical Profile


[1,1'-Bicyclohexyl]-1-carboxylic acid (CAS 60263-54-9) is a bicyclic aliphatic carboxylic acid with the molecular formula C13H22O2 and a molecular weight of 210.31 g/mol [1]. Its structure consists of two cyclohexane rings linked by a single carbon-carbon bond, with a carboxylic acid group attached to one bridgehead carbon, resulting in a rigid, sterically bulky molecule [1]. It is also officially recognized as Dicycloverine EP Impurity A and Dicyclomine USP Related Compound A, establishing it as a critical reference standard in pharmaceutical analysis [2].

Critical Differentiation: Why Cyclohexanecarboxylic Acid is Not an Interchangeable Analog for [1,1'-Bicyclohexyl]-1-carboxylic acid


The substitution of [1,1'-Bicyclohexyl]-1-carboxylic acid with simpler, in-class analogs like cyclohexanecarboxylic acid (CAS 98-89-5) will lead to significant performance and process deviations. The target compound's distinctive bicyclohexyl core confers a substantial increase in molecular size, steric bulk, and overall lipophilicity . These structural differences result in quantifiably different physicochemical properties, including a logP that is over 2.5 units higher and a melting point elevated by nearly 100 °C [1]. Consequently, for applications requiring enhanced membrane permeability, higher thermal stability, or specific regulatory compliance, a generic substitution is not scientifically valid and will not yield equivalent results. The following evidence guide details these critical differences.

Quantified Comparative Evidence for Selecting [1,1'-Bicyclohexyl]-1-carboxylic acid Over Analogs


Significantly Enhanced Lipophilicity (LogP) Compared to Cyclohexanecarboxylic Acid

[1,1'-Bicyclohexyl]-1-carboxylic acid exhibits an ACD/LogP value of 4.38 , which is substantially higher than the 1.65 LogP reported for the simpler analog cyclohexanecarboxylic acid [1]. This difference of +2.73 log units indicates a markedly increased affinity for non-polar environments.

Lipophilicity Drug Design Membrane Permeability ADME

Elevated Melting Point Indicative of Higher Thermal Stability and Solid-State Suitability

The melting point of [1,1'-Bicyclohexyl]-1-carboxylic acid is reported to be 122-123 °C . In contrast, the melting point of the simpler analog cyclohexanecarboxylic acid is approximately 30-31 °C [1]. This represents an increase of over 90 °C.

Thermal Stability Formulation Solid-State Chemistry Process Engineering

Specific Regulatory Designation as Dicycloverine EP Impurity A

[1,1'-Bicyclohexyl]-1-carboxylic acid is officially designated as Dicycloverine EP Impurity A by the European Pharmacopoeia (EP) and as Dicyclomine USP Related Compound A by the United States Pharmacopeia (USP) [1]. This specific designation is unique to this compound among its structural class; simpler analogs like cyclohexanecarboxylic acid are not listed as official impurities for dicyclomine.

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling Quality Control

Higher Boiling Point Reflecting Increased Molecular Weight and Intermolecular Forces

The predicted boiling point of [1,1'-Bicyclohexyl]-1-carboxylic acid is 343.0 ± 10.0 °C at 760 mmHg . This is significantly higher than the 232-234 °C boiling point reported for the simpler cyclohexanecarboxylic acid [1], a difference of approximately 110 °C.

Thermodynamics Distillation High-Temperature Synthesis Process Chemistry

Optimal Application Scenarios for [1,1'-Bicyclohexyl]-1-carboxylic acid Based on Differential Evidence


As a Lipophilic Building Block in Drug Discovery and Development

For medicinal chemists seeking to increase the lipophilicity and metabolic stability of a lead compound, [1,1'-Bicyclohexyl]-1-carboxylic acid serves as a superior scaffold. Its high LogP of 4.38 makes it an ideal candidate for introducing a hydrophobic anchor, potentially enhancing membrane permeability and target engagement. This property is a key differentiator from simpler acids, which offer significantly less lipophilicity [1].

In Solid-Phase Peptide Synthesis and Polymer Chemistry

The high melting point of 122-123 °C makes this compound an attractive monomer or capping agent in solid-phase syntheses. Its ability to remain a stable, non-volatile solid at room temperature simplifies automated handling and storage, providing a clear logistical and process advantage over low-melting-point analogs [1].

As a Regulated Analytical Reference Standard for Dicyclomine Quality Control

In pharmaceutical quality control (QC) and regulatory affairs, the use of this compound is mandatory. Its identity as Dicycloverine EP Impurity A and Dicyclomine USP Related Compound A [1] means it must be used for system suitability, method validation, and impurity quantification according to official pharmacopeial monographs. There is no alternative; this specific compound is required for regulatory compliance.

In High-Temperature Chemical Transformations

Process chemists may select this compound for reactions conducted under elevated temperatures. Its predicted boiling point of 343 °C provides a wider thermal operating window compared to its lower-boiling analogs [1]. This is particularly advantageous for esterifications, amidations, or polymerizations that require high temperatures to achieve reasonable kinetics or drive reactions to completion.

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